(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that features a benzothiophene core linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one: shares similarities with other benzothiophene derivatives and pyrazole-containing compounds.
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
What sets this compound apart is its unique combination of a benzothiophene core and a pyrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-13(23)22-12-15(19(21-22)14-7-3-2-4-8-14)11-18-20(24)16-9-5-6-10-17(16)25-18/h2-12H,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZWFRLTCULTNT-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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